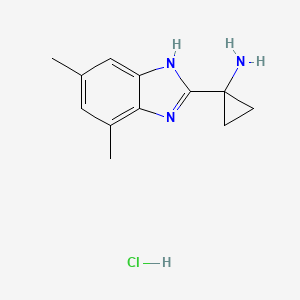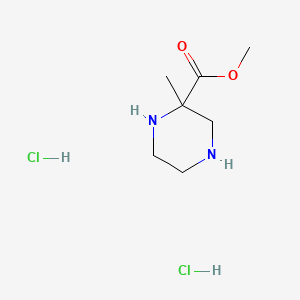
Potassium (E)-(3,5-difluorostyryl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is a chemical compound known for its unique structure and properties. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide typically involves the reaction of 3,5-difluorophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroboranes.
Reduction: It can be reduced to form boronic acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide include various substituted phenyl compounds, boronic acids, and difluoroboranes .
Applications De Recherche Scientifique
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The compound interacts with metal catalysts, such as palladium, to form intermediate complexes that facilitate the formation of carbon-carbon bonds. This process is crucial for the synthesis of various organic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3,5-difluorophenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
Uniqueness
Potassium [2-(3,5-difluorophenyl)ethenyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specialized synthetic applications .
Propriétés
Formule moléculaire |
C8H5BF5K |
|---|---|
Poids moléculaire |
246.03 g/mol |
Nom IUPAC |
potassium;[(E)-2-(3,5-difluorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H5BF5.K/c10-7-3-6(4-8(11)5-7)1-2-9(12,13)14;/h1-5H;/q-1;+1/b2-1+; |
Clé InChI |
QYPPCQLAPANFNB-TYYBGVCCSA-N |
SMILES isomérique |
[B-](/C=C/C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


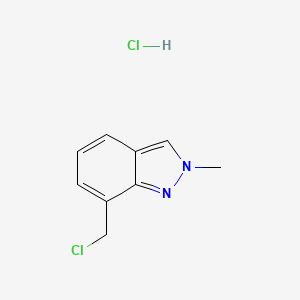

![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
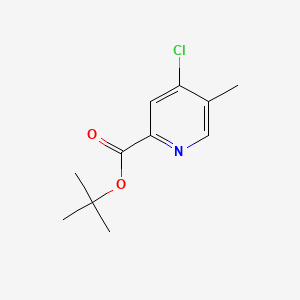
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
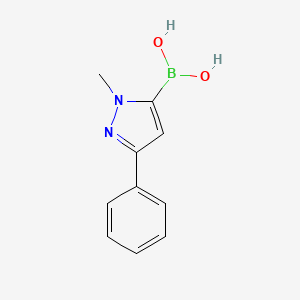
amine](/img/structure/B13465467.png)
